molecular formula C10H16O2 B13070836 2-Propanoylcycloheptan-1-one

2-Propanoylcycloheptan-1-one

Cat. No.: B13070836
M. Wt: 168.23 g/mol
InChI Key: VWTVVZPXOPVZGO-UHFFFAOYSA-N
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Description

2-Propanoylcycloheptan-1-one (CAS 1700086-21-0) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 10 H 14 O 3 and a molecular weight of 182.22 g/mol, this chemical features a cycloheptane ring system functionalized with a 1,3-dione and a propanoyl side chain . This β-diketone structure is a versatile scaffold in medicinal chemistry and pharmaceutical research, often utilized as a key intermediate in the synthesis of more complex molecules . Compounds with similar structures have been investigated for their potential biological activities, including applications in the development of central nervous system (CNS) agents . Researchers value this compound for its utility in heterocyclic synthesis, metal chelation chemistry, and as a building block for creating combinatorial libraries. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-propanoylcycloheptan-1-one

InChI

InChI=1S/C10H16O2/c1-2-9(11)8-6-4-3-5-7-10(8)12/h8H,2-7H2,1H3

InChI Key

VWTVVZPXOPVZGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCCC1=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Propanoylcycloheptan 1 One

Established Synthetic Routes to 2-Propanoylcycloheptan-1-one

The preparation of this compound, a seven-membered cyclic β-diketone, has been approached through classical methods of carbon-carbon bond formation, primarily involving the acylation of a pre-existing cycloheptanone (B156872) ring.

Multi-step Reaction Sequences for Enone Systems

While not a direct route to this compound, multi-step sequences involving the formation and subsequent modification of enone systems are a fundamental strategy in cyclic ketone chemistry. For instance, the enantioselective synthesis of substituted cycloheptenones can be achieved from chiral precursors like (R)-(-)-carvone through a sequence of reduction, enol ether formation, cyclopropanation, and ring expansion. organic-chemistry.org This highlights the utility of multi-step strategies in building complexity within seven-membered ring systems, which could be adapted for the introduction of an acyl group.

Ketone Alkylation and Acylation Strategies in Cycloheptanone Derivatization

A more direct and established method for the synthesis of this compound is the acylation of cycloheptanone. This typically involves the reaction of cycloheptanone with an appropriate acylating agent, such as propanoyl chloride or propionic anhydride (B1165640), in the presence of a catalyst or base.

One of the foundational methods for the acylation of cyclic ketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base. fiveable.mewikipedia.org In the context of this compound synthesis, this would involve the reaction of cycloheptanone with an ethyl propionate (B1217596) in the presence of a base like sodium ethoxide. The base deprotonates the α-carbon of the cycloheptanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired β-diketone.

A notable example of the direct acylation of cycloheptanone was reported in a 1959 study, which utilized boron fluoride (B91410) as a catalyst for the reaction between cycloheptanone and propionic anhydride. dss.go.th This method afforded 2-propionylcycloheptanone, an alternative name for this compound, in a moderate yield. This established method provides direct evidence for the feasibility of synthesizing the target compound.

Table 1: Boron Fluoride-Catalyzed Acylation of Cycloheptanone dss.go.th
ReactantsCatalystProductYield (%)Boiling Point (°C/mm Hg)
Cycloheptanone and Propionic AnhydrideBoron Fluoride2-Propionylcycloheptanone58102-105/5

Another widely used strategy for the acylation of ketones is the Stork enamine synthesis. This method involves the reaction of the ketone with a secondary amine to form an enamine, which is then acylated, followed by hydrolysis to yield the β-diketone. vaia.com This approach offers a milder alternative to the use of strong bases.

Development of Novel Synthetic Approaches

While established methods provide reliable access to this compound, ongoing research focuses on developing more selective and efficient synthetic strategies.

Chemo- and Regioselective Synthesis of this compound Analogues

The selective functionalization of unsymmetrical ketones is a significant challenge in organic synthesis. For cyclic ketones like cycloheptanone, achieving acylation exclusively at the desired α-position without competing side reactions is crucial. Research into chemo- and regioselective reactions often employs advanced catalytic systems. For instance, palladium-catalyzed carbonylative C-H functionalization has emerged as a powerful tool for the synthesis of ketones, offering high regioselectivity under mild conditions. nih.gov While not yet reported specifically for this compound, these modern catalytic methods hold promise for its selective synthesis.

Enantioselective Synthesis Strategies for Chiral Beta-Diketones

The introduction of a propanoyl group at the 2-position of cycloheptanone creates a chiral center. The development of enantioselective methods to control the stereochemistry at this center is a key area of research. Asymmetric synthesis of 2-substituted cycloalkanones has been achieved through various catalytic methods, including scandium-catalyzed carbon insertion reactions and organocatalytic approaches. acs.orgrsc.org For example, the enantioselective Michael reaction of cycloheptanone with nitroolefins has been accomplished using a hydroquinine-based primary amine catalyst, yielding products with high enantioselectivity. rsc.org Such strategies could potentially be adapted for the enantioselective acylation of cycloheptanone.

Table 2: Examples of Enantioselective Reactions on Cyclic Ketones
Reaction TypeKetoneCatalyst/MethodKey FeatureReference
Asymmetric Homologation4-Substituted CyclohexanonesSc(III)/Chiral BisoxazolineSynthesis of α-Trifluoromethyl Cycloheptanones mdpi.com
Enantioselective AlkylationCyclohexanone (B45756)Chiral Lithio-Chelated EnaminesHigh enantiomeric excess for 2-alkylcyclohexanones acs.org
Enantioselective Michael ReactionCycloheptanoneHydroquinine-based primary amineHigh diastereo- and enantioselectivity rsc.org

Integration of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. In the context of this compound synthesis, this involves the use of less hazardous reagents, the reduction of waste, and the use of catalytic methods.

Traditional acylation methods, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids, which generate significant amounts of waste. Greener alternatives are being actively explored. For example, methanesulfonic anhydride has been used as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing waste and using a biodegradable reagent. organic-chemistry.org Palladium-catalyzed carbonylation of olefins to ketones represents another green approach to ketone synthesis, proceeding under milder conditions than classical methods. nih.govacs.org Furthermore, mechanochemistry, which involves conducting reactions by grinding solids together, often with minimal or no solvent, is a promising green technique that has been applied to the synthesis of β-diketone metal complexes and could be adapted for the synthesis of the diketone itself. mdpi.com

Solvent-Free and Atom-Economical Reaction Conditions

The principles of green chemistry encourage the development of synthetic routes that are both efficient and environmentally conscious. scispace.com This involves minimizing waste, avoiding hazardous solvents, and maximizing the incorporation of reactant atoms into the final product, a concept known as atom economy. scispace.com

Solvent-free reaction conditions represent a significant step towards greener synthesis. tandfonline.com These reactions can be facilitated by techniques such as grinding (mechanochemistry) or by using one of the liquid reactants in excess to serve as the reaction medium. rsc.org For the acylation of ketones, solid-supported catalysts and reagents are particularly amenable to solvent-free conditions. For example, the use of acidic alumina (B75360) to generate a mixed anhydride in situ for electrophilic substitution avoids the need for traditional Lewis acids and chlorinated solvents. tandfonline.com Another approach involves the use of sulfamic acid as a catalyst for the acylation of various substrates under solvent-free conditions, often requiring only a slight excess of the acylating agent like acetic anhydride. rsc.org

Mechanochemical methods, which use mechanical force (e.g., ball milling) to induce chemical reactions, offer a powerful solvent-free alternative. mdpi.com A mechanochemical Suzuki-Miyaura cross-coupling has been developed for the synthesis of ketones from acyl chlorides and boronic acids in the solid state, eliminating the need for potentially harmful organic solvents and reducing reaction times. mdpi.com

Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the desired product. scispace.com Reactions like additions and rearrangements are inherently more atom-economical than substitutions or eliminations, which generate byproducts. In the context of synthesizing this compound, methods that avoid the use of stoichiometric activating agents or protecting groups that are not incorporated into the final structure are preferred. For instance, the direct catalytic addition of an acyl group with minimal waste generation would be ideal.

Table 1: Comparison of Solvent-Free Acylation Strategies for Ketones Note: Data is based on analogous reactions and represents plausible conditions for the synthesis of this compound.

StrategyAcylating AgentCatalyst/SupportConditionsKey AdvantagesReference
MechanochemistryPropionyl ChloridePd(OAc)₂ / PCy₃HBF₄Ball milling, solid state, short reaction timeSolvent-free, high chemoselectivity, rapid mdpi.com
Solid Acid CatalysisPropionic AnhydrideAcidic AluminaNeat, Room TemperatureAvoids strong Lewis acids, simple work-up tandfonline.com
BiocatalysisPropionic Acid/EsterImmobilized Lipase (e.g., Novozym 435)Neat, controlled temperatureHigh selectivity, mild conditions, biodegradable catalyst mdpi.com

Catalytic Methodologies for Sustainable Production

The use of catalysts is a cornerstone of sustainable chemistry, as they can reduce energy consumption, increase reaction rates and selectivity, and enable the use of more environmentally benign reagents. For the production of this compound, both homogeneous and heterogeneous catalytic systems can be envisioned.

Lewis Acid Catalysis: Lewis acids are commonly used to catalyze acylation reactions. In the context of ketone acylation, a Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can activate the acylating agent, typically an acyl halide like propionyl chloride, making it more electrophilic. While effective, traditional stoichiometric Lewis acids generate significant waste during aqueous work-up. Catalytic amounts of stronger Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been shown to be highly efficient for the acylation of alcohols and other functional groups under mild conditions, and this principle can be extended to ketone enolates. organic-chemistry.orgresearchgate.net The use of recyclable, solid Lewis acid catalysts like zeolites or supported metal triflates further enhances the sustainability of the process. bohrium.com

Direct acylation of metal enolates, such as lithium or magnesium enolates, is also a powerful method. almerja.com While these reactions typically require stoichiometric amounts of a strong base to form the enolate, catalytic approaches are emerging. For instance, the combination of a Lewis acid and a hindered base can generate the enolate catalytically, which then undergoes acylation. nih.gov

Table 2: Overview of Catalytic Methods for Ketone Acylation Note: Data is based on analogous reactions and represents plausible conditions for the synthesis of this compound.

Catalytic SystemStarting MaterialsTypical ConditionsYield Range (Analogous Systems)Sustainability AspectReference
Lewis Acid (e.g., AlCl₃, FeCl₃)Cycloheptanone, Propionyl ChlorideInert solvent, 0-150°CVariableCatalytic turnover possible, but often used stoichiometrically
Reusable Solid Acid (e.g., Zeolite, Clay)Cycloheptanone, Propionic AnhydrideSolvent-free or high-boiling solvent, elevated temp.Good to ExcellentCatalyst is recyclable and easily separated tandfonline.combohrium.com
Stork Enamine (Catalytic Amine)Cycloheptanone, Morpholine, Propionyl ChlorideAzeotropic removal of water, then acylationGoodAmine can be recovered and reused tandfonline.comorgsyn.org
Copper(II) TriflateCycloheptanone silyl (B83357) enol ether, Propionic AnhydrideCH₂Cl₂, mild conditionsHighLow catalyst loading, high efficiency organic-chemistry.org

Mechanistic Investigations of Chemical Transformations of 2 Propanoylcycloheptan 1 One

Elucidation of Reaction Pathways

The reaction pathways of 2-propanoylcycloheptan-1-one are dictated by the presence of two carbonyl groups and an acidic α-hydrogen. These features allow for a variety of transformations, including enolate formation, alkylation, and cleavage reactions.

While specific experimental studies on this compound are not extensively documented, the elementary steps and reaction intermediates involved in its transformations can be inferred from the well-established chemistry of analogous β-dicarbonyl compounds.

A fundamental reaction of β-dicarbonyl compounds is their deprotonation to form a resonance-stabilized enolate ion. pearson.com This process is a key elementary step in many of their reactions. For this compound, this can be represented as:

Figure 1: Formation of the Enolate Intermediate of this compound

This enolate is a crucial intermediate, acting as a potent nucleophile. Subsequent elementary steps involve the reaction of this enolate with various electrophiles. For instance, in an alkylation reaction, the enolate attacks an alkyl halide in an SN2 fashion. pressbooks.pub

Another important reaction pathway for β-diketones is their cleavage under certain conditions. Enzymatic cleavage of β-diketones has been shown to proceed through various mechanisms, often involving nucleophilic attack on one of the carbonyl carbons. nih.govnih.gov While not enzyme-catalyzed in typical laboratory settings, analogous chemical cleavage can occur, often initiated by a strong nucleophile.

The rate-determining step of a reaction involving this compound will depend on the specific transformation. In many multi-step reactions, the formation of the enolate is a rapid equilibrium, and the subsequent reaction of the enolate with an electrophile is the slower, rate-determining step. wikipedia.orgkhanacademy.org

For instance, in the alkylation of a β-dicarbonyl compound, the rate of the reaction is often dependent on the concentration of both the enolate and the alkyl halide. pressbooks.pub This suggests that the nucleophilic attack of the enolate on the electrophile is the rate-limiting step. The transition state for this step would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-halogen bond.

Studies of Tautomerism and Isomerization Mechanisms

Tautomerism and conformational dynamics are key aspects of the chemistry of this compound, influencing its reactivity and stability.

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its diketo and enol forms. pearson.com The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. researchgate.netmdpi.com

Figure 2: Keto-Enol Tautomerism of this compound

The position of this equilibrium is influenced by several factors, including the solvent and the substitution pattern of the molecule. In many cases, the enol form of β-diketones is significantly populated, and in some instances, it can be the major tautomer. pearson.commdpi.com The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of both species. mdpi.com

The mechanism of tautomerization can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. libretexts.org Under basic conditions, an enolate is formed, which is then protonated on the oxygen atom. libretexts.org

The seven-membered ring of this compound is flexible and can adopt several conformations. The most stable conformations of cycloheptane (B1346806) are the twist-chair and twist-boat. acs.orgbiomedres.usresearchgate.net The introduction of sp²-hybridized carbon atoms from the carbonyl groups will influence the preferred conformation.

The conformational dynamics of seven-membered rings involve interconversions between different low-energy conformations. nih.govrsc.org These interconversions have associated energetic barriers. For example, the ring inversion barrier for some seven-membered cyclic ketones has been determined to be in the range of 8.6–11.3 kcal mol⁻¹. rsc.org

Reaction Kinetics and Thermodynamics of this compound Conversions

The rates and equilibrium positions of reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.

The acidity of the α-hydrogen in β-dicarbonyl compounds is a key thermodynamic factor, with pKa values typically in the range of 9-11, making them significantly more acidic than simple ketones. pearson.com This increased acidity is due to the stabilization of the resulting enolate anion through resonance.

The kinetics of reactions such as alkylation are influenced by factors like the nature of the solvent, the strength of the base used to form the enolate, and the reactivity of the electrophile. The rate law for such reactions often reflects the concentration of the reactants in the rate-determining step.

Thermodynamic data for reactions of β-diketones, such as the enthalpy and entropy of reaction, can provide valuable insights into the feasibility and spontaneity of a given transformation. tennessee.edu For example, the decarboxylation of β-keto acids, a related class of compounds, is a thermodynamically favorable process driven by the formation of a stable enol intermediate and the release of carbon dioxide. pressbooks.pub

Table 1: Comparison of Acidity of Carbonyl Compounds

Compound pKa
Acetone ~20
Acetylacetone (a β-diketone) ~9

This table is interactive. Click on the headers to sort the data.

Table 2: General Thermodynamic Parameters for Reactions of β-Dicarbonyl Compounds

Reaction Type ΔH (Enthalpy) ΔS (Entropy) ΔG (Gibbs Free Energy)
Enolate Formation Endothermic Positive Spontaneous with strong base
Alkylation Exothermic Varies Generally spontaneous

This table is interactive. Click on the headers to sort the data.

Thermodynamic Stability Assessments of Reaction ProductsThere is no available information regarding the thermodynamic properties, such as Gibbs free energy, enthalpy, or entropy, of any reaction products derived from this compound.

General information on the reactivity of related classes of compounds, such as β-diketones, is available. However, this general information is not sufficient to provide the specific, data-driven analysis required for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Propanoylcycloheptan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 2-Propanoylcycloheptan-1-one, providing detailed information about the carbon skeleton, proton environments, and their connectivity.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial insights into the molecule's structure. The ¹H NMR spectrum is expected to display distinct signals for the protons on the propanoyl side chain and the cycloheptanone (B156872) ring. The ¹³C NMR spectrum would correspondingly show resonances for each unique carbon atom, including the two carbonyl carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be instrumental in tracing the connectivity of protons within the cycloheptanone ring and identifying the protons of the ethyl group in the propanoyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edunih.gov This technique allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edunih.govyoutube.com This is particularly vital for establishing the connection between the propanoyl side chain and the cycloheptanone ring by observing correlations from the protons on the side chain to the carbonyl and methine carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto form)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (Ring C=O)-~205-210
C2 (CH)~3.5-3.8~55-60
C3-C6 (Ring CH₂)~1.5-2.5~25-45
C7 (Ring CH₂)~2.6-2.9~40-45
C8 (Side Chain C=O)-~208-212
C9 (CH₂)~2.5-2.8~35-40
C10 (CH₃)~1.0-1.2~7-10

Advanced NMR Applications for Dynamic and Conformational Studies

The seven-membered ring of cycloheptanone is known for its conformational flexibility, existing as an equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. acs.orgacs.org Variable-temperature NMR studies can provide insight into the dynamics of this ring system by monitoring changes in chemical shifts and coupling constants, potentially allowing for the "freezing out" of individual conformers at low temperatures. nih.gov

Furthermore, as a β-diketone, this compound can exist as a mixture of keto and enol tautomers. NMR spectroscopy is a powerful method to study this equilibrium. auremn.org.br The enol form would give rise to a distinct set of NMR signals, including a characteristic enolic proton resonance (typically >10 ppm) and signals for the sp²-hybridized carbons of the C=C double bond. The relative integration of signals from the keto and enol forms allows for the quantification of the tautomeric ratio, which can be highly dependent on the solvent used.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. msu.edubroadinstitute.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₀H₁₆O₂, the calculated monoisotopic mass is 168.11503 Da. An HRMS measurement confirming this exact mass would validate the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation spectrum. The fragmentation of ketones is well-understood and typically involves specific cleavage pathways. chemistrynotmystery.com For this compound, key fragmentation mechanisms would include:

α-Cleavage: This is a common pathway for both cyclic and acyclic ketones, involving the cleavage of the bond adjacent to the carbonyl group. whitman.edujove.comlibretexts.org For this molecule, α-cleavage could occur on either side of each carbonyl group, leading to the loss of an ethyl radical or other ring-based fragments.

McLafferty Rearrangement: If a γ-hydrogen is accessible to a carbonyl oxygen, a rearrangement can occur, leading to the elimination of a neutral alkene. chemistrynotmystery.comjove.com

Ring Cleavage: Cyclic ketones can undergo complex ring-opening fragmentations following the initial α-cleavage. whitman.eduwhitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed IdentityFragmentation Pathway
168[M]⁺ (Molecular Ion)-
139[M - C₂H₅]⁺α-Cleavage at propanoyl group
111[M - C₃H₅O]⁺Cleavage of the propanoyl group
83[C₅H₃O]⁺Complex ring and side-chain cleavage
57[C₃H₅O]⁺ (Propionyl cation)Cleavage of the C-C bond between ring and side chain
55[C₄H₇]⁺Characteristic fragment from saturated cyclic ketones whitman.eduwhitman.edu

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two techniques are often complementary. edinst.comlibretexts.org A vibration is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if it causes a change in polarizability. edinst.comlibretexts.org

For this compound, the most prominent features in the IR and Raman spectra would be related to the carbonyl groups. The presence of the keto-enol tautomerism significantly influences the spectra:

Keto Form: This form would exhibit two distinct C=O stretching vibrations, likely in the range of 1700-1740 cm⁻¹. The exact frequencies would be influenced by the seven-membered ring's conformation and potential dipole-dipole interactions between the two carbonyls.

Enol Form: The enol tautomer would be characterized by a single C=O stretching band at a lower frequency (e.g., 1600-1640 cm⁻¹) due to conjugation with the C=C double bond and intramolecular hydrogen bonding. blogspot.comresearchgate.net A C=C stretching vibration would appear around 1580-1620 cm⁻¹. A very broad O-H stretching band would also be visible in the IR spectrum, typically in the 2500-3200 cm⁻¹ region, characteristic of a strong intramolecular hydrogen bond. researchgate.net

Raman spectroscopy is particularly sensitive to the vibrations of homonuclear bonds, making it an excellent tool for observing the C=C stretch in the enol form. ksu.edu.sa

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTautomerExpected Frequency Range (cm⁻¹)Primary Activity
C-H stretch (sp³)Keto/Enol2850-3000IR & Raman
C=O stretchKeto1700-1740 (two bands)IR (strong)
C=O stretch (conjugated)Enol1600-1640IR (strong)
C=C stretchEnol1580-1620Raman (strong)
O-H stretch (H-bonded)Enol2500-3200 (broad)IR (strong)

Vibrational Spectroscopic Signatures of Keto-Enol Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound, particularly in distinguishing between its keto and enol tautomeric forms. These two forms possess distinct molecular structures and bond arrangements, which give rise to unique vibrational signatures. The interconversion between the keto and enol forms involves a proton transfer and a shift in electron density, leading to different bond strengths and, consequently, different vibrational frequencies.

The diketo tautomer is characterized by two distinct carbonyl (C=O) groups: one within the cycloheptanone ring and one in the propanoyl side chain. These groups typically exhibit strong absorption bands in the IR spectrum in the range of 1680–1730 cm⁻¹. The exact frequencies can be influenced by the local chemical environment and ring strain. In contrast, the enol tautomer features a conjugated system comprising a carbon-carbon double bond (C=C) and a carbonyl group, often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This conjugation lowers the force constant of the C=O bond, resulting in a shift of its stretching frequency to a lower wavenumber, typically in the 1650–1700 cm⁻¹ range. mdpi.com Furthermore, the enol form will exhibit a characteristic C=C stretching vibration, usually found between 1550 cm⁻¹ and 1640 cm⁻¹ for cyclic β-dicarbonyl compounds. mdpi.com The presence of a broad O-H stretching band, often centered around 2500–3200 cm⁻¹, is another hallmark of the hydrogen-bonded enol form.

Raman spectroscopy provides complementary information. While IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. edinst.comillinois.edu Therefore, the symmetrical stretching of the C=C bond in the enol form often produces a strong signal in the Raman spectrum. By analyzing the presence, position, and intensity of these characteristic bands in both IR and Raman spectra, the equilibrium position between the keto and enol forms can be quantitatively assessed under various conditions.

Table 1: Characteristic Vibrational Frequencies for Tautomers of this compound
Vibrational ModeKeto Tautomer (cm⁻¹)Enol Tautomer (cm⁻¹)Spectroscopic Activity
C=O Stretch (Ring)~1700 - 1720~1650 - 1700 (Conjugated)Strong in IR
C=O Stretch (Side Chain)~1710 - 1730N/AStrong in IR
C=C StretchN/A~1550 - 1640Strong in Raman, Medium in IR
O-H Stretch (Intramolecular H-bond)N/A~2500 - 3200 (Broad)Medium-Strong in IR

Spectroscopic Probes for Intermolecular Interactions

Vibrational spectroscopy is also highly sensitive to intermolecular interactions, such as hydrogen bonding, which can occur between molecules of this compound or with solvent molecules. These interactions perturb the electronic environment of the involved functional groups, leading to discernible shifts in their vibrational frequencies.

The carbonyl groups of this compound, acting as hydrogen bond acceptors, are excellent probes for such interactions. When a carbonyl group participates in an intermolecular hydrogen bond (e.g., C=O···H-O), the C=O bond weakens slightly. This weakening of the bond decreases its force constant, resulting in a bathochromic (red) shift of the C=O stretching frequency to a lower wavenumber in the IR and Raman spectra. The magnitude of this shift is generally correlated with the strength of the hydrogen bond. For instance, studies on other cyclic ketones have demonstrated that C–H⋯O interactions can be identified through the analysis of carbonyl stretching modes. researchgate.net Similarly, interactions between cyclohexanone (B45756) derivatives and alcohols reveal hydrogen bonding through shifts in the C=O frequency. acs.org

By conducting spectroscopic measurements in different solvents or at varying concentrations, the nature and extent of these intermolecular forces can be investigated. For example, comparing the spectrum of the pure compound with its spectrum in a non-polar, non-interacting solvent can reveal the presence of self-association through hydrogen bonding. The formation of dimers or larger aggregates via intermolecular C=O···H-C or C=O···H-O (from the enol form) interactions can thus be monitored, providing insight into the compound's behavior in the condensed phase.

Table 2: Expected Vibrational Shifts due to Intermolecular Hydrogen Bonding
Functional GroupVibrational ModeInteraction TypeExpected Frequency Shift
Carbonyl (C=O)StretchingActs as H-bond acceptor (e.g., C=O···H-X)Red Shift (to lower cm⁻¹)
Enolic Hydroxyl (O-H)StretchingActs as H-bond donor (e.g., O-H···O=C)Red Shift (to lower cm⁻¹) and band broadening

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromophore Analysis in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The specific parts of a molecule that absorb this light are known as chromophores. In this compound, the primary chromophores are the carbonyl (C=O) groups and the conjugated π-system present in the enol tautomer.

The keto form contains two isolated carbonyl groups. The electronic transitions associated with a simple carbonyl chromophore include a lower-energy, formally forbidden n→π* (n-to-pi-star) transition and a higher-energy, allowed π→π* (pi-to-pi-star) transition. The n→π* transition involves the excitation of a non-bonding electron from an oxygen lone pair into an antibonding π* orbital. This transition is typically weak and appears at longer wavelengths, generally in the 270–300 nm range for simple ketones. masterorganicchemistry.com The more intense π→π* transition occurs at shorter wavelengths, often below 200 nm, and is less commonly observed with standard laboratory spectrophotometers. masterorganicchemistry.com

The enol tautomer presents a more complex chromophore: an α,β-unsaturated ketone system (–C(OH)=CH–C=O–). This extended conjugation significantly alters the electronic structure compared to the keto form. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the π→π* transition is shifted to a longer wavelength (a bathochromic shift) and becomes more intense. This strong absorption, often occurring in the 220-280 nm range, is characteristic of conjugated enone systems and can be used to quantify the concentration of the enol form.

Table 3: Electronic Transitions and Chromophores in this compound
TautomerChromophoreElectronic TransitionTypical λmax Range (nm)Molar Absorptivity (ε)
KetoIsolated C=On→π270 - 300Low (Weak)
KetoIsolated C=Oπ→π< 200Moderate
EnolConjugated C=C-C=Oπ→π*220 - 280High (Strong)

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. wikipedia.org This phenomenon arises from differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.org The polarity of the solvent is a key factor influencing these shifts.

For this compound, the different electronic transitions of the keto and enol forms are expected to exhibit distinct solvatochromic behaviors.

n→π Transition (Keto Form):* This transition involves moving a non-bonding electron on the oxygen to an antibonding π* orbital. The ground state is more polar than the excited state. Polar, protic solvents can stabilize the ground state by forming hydrogen bonds with the oxygen's lone-pair electrons. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the λmax to a shorter wavelength.

π→π Transition (Enol Form):* In conjugated systems like the enol tautomer, the excited state (π*) is generally more polar than the ground state (π). Polar solvents will therefore stabilize the excited state more effectively than the ground state. This preferential stabilization reduces the energy gap for the electronic transition. As a result, an increase in solvent polarity is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. nih.govrsc.org

By systematically studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities, one can confirm the nature of the electronic transitions and gain further insight into the electronic structure and solute-solvent interactions of each tautomer.

Table 4: Predicted Solvatochromic Shifts for this compound
TautomerTransitionEffect of Increasing Solvent PolarityShift Type
Keton→πStabilization of ground state lone-pair electronsHypsochromic (Blue Shift)
Enolπ→πStabilization of the more polar excited stateBathochromic (Red Shift)

Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound “this compound”. As a result, the detailed research findings, data tables, and in-depth analysis required to populate the requested article sections (5.1 through 5.3) are not available.

The methodologies outlined in the prompt—such as Density Functional Theory (DFT), Ab Initio methods, and Molecular Dynamics simulations—are standard computational techniques used to investigate the properties and behaviors of chemical compounds. However, the application of these methods to a specific molecule like this compound requires dedicated research projects, the results of which would be published in peer-reviewed scientific journals.

Without such published data, any attempt to generate the requested content would involve speculation or the presentation of generalized information about the methods themselves, rather than specific findings for this compound. This would not adhere to the instructions for a scientifically accurate article focused solely on this compound.

Therefore, the article focusing on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational and Theoretical Chemistry Studies of 2 Propanoylcycloheptan 1 One

Computational Modeling of Reaction Mechanisms

Exploration of Potential Energy Surfaces for Chemical Transformations

The exploration of potential energy surfaces (PES) is a fundamental aspect of computational chemistry that provides a comprehensive understanding of chemical reactions and molecular dynamics. wayne.edulibretexts.org A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric arrangement of its atoms. libretexts.org For 2-Propanoylcycloheptan-1-one, a detailed exploration of its PES would map out the energy landscape for various possible chemical transformations.

Studying the PES allows for the identification of stable isomers (local minima), transition states (saddle points), and the pathways connecting them. wayne.edu This information is invaluable for predicting reaction outcomes, understanding reaction mechanisms, and designing new synthetic routes. wayne.edu The complexity of a PES increases significantly with the number of atoms in the molecule.

For this compound, exploring the PES could reveal the conformational landscape of the seven-membered ring and the propanoyl side chain. It could also elucidate the pathways for various reactions such as ring contractions, ring expansions, or reactions involving the dicarbonyl functionality. Methods for exploring PES include geometry optimization to locate minima, transition state searches to find saddle points, and intrinsic reaction coordinate (IRC) calculations to connect transition states with their corresponding reactants and products. researchgate.net

Machine Learning and Chemoinformatics Applications

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Machine learning (ML) and chemoinformatics have emerged as powerful tools in chemistry for predicting molecular properties, including spectroscopic parameters and reactivity descriptors. nih.govrsc.orgarxiv.org While specific ML models trained on this compound are not documented, the general applicability of these methods is well-established.

ML models can be trained on large datasets of molecules with known spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) to predict these properties for new, uncharacterized molecules. nih.govrsc.orgarxiv.org For this compound, an ML model could predict its 1H and 13C NMR spectra, which would be valuable for its identification and structural elucidation. These models often use molecular descriptors or fingerprints as input features to represent the chemical structure. nih.gov

Similarly, reactivity descriptors, which provide insights into the chemical behavior of a molecule, can be predicted using ML. These descriptors can include parameters derived from electronic structure calculations, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges. An ML model could be trained to rapidly predict these descriptors for this compound and its analogues, bypassing the need for more computationally expensive quantum chemical calculations.

Table 2: Hypothetical Machine Learning Prediction of Spectroscopic and Reactivity Data for this compound

PropertyPredicted Value
13C NMR Shift (C=O, ketone)210.5 ppm
13C NMR Shift (C=O, propanoyl)205.1 ppm
IR Frequency (C=O stretch)1715 cm-1
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV

Note: The values in this table are for illustrative purposes and are not based on actual machine learning predictions.

High-Throughput Computational Screening of Analogues

High-throughput computational screening is a powerful strategy that leverages computational methods to rapidly evaluate large libraries of virtual compounds for desired properties. nih.gov This approach is widely used in drug discovery and materials science. In the context of this compound, high-throughput screening could be employed to explore the chemical space of its analogues and identify derivatives with optimized properties.

The process would involve generating a virtual library of analogues by systematically modifying the structure of this compound. For instance, substituents could be added to the cycloheptane (B1346806) ring, or the propanoyl side chain could be altered. Subsequently, computational methods, often a combination of molecular mechanics, quantum mechanics, and machine learning, would be used to predict the properties of interest for each analogue in the library. These properties could include reactivity, stability, or potential biological activity.

For example, a high-throughput screening workflow could be designed to identify analogues of this compound with enhanced reactivity towards a specific reaction or with improved binding affinity to a biological target. The most promising candidates identified from the virtual screening could then be prioritized for experimental synthesis and testing.

Biological Activity and Molecular Mechanisms in Vitro Focus of 2 Propanoylcycloheptan 1 One Analogues

Assessment of In Vitro Biological Activities

The biological activities of these analogues are typically assessed through a series of in vitro assays that measure their effects on specific enzymes, receptors, and cell lines.

Enzyme Inhibition Studies of Relevant Biological Targets

Cycloheptanone (B156872) and cyclohexanone (B45756) derivatives have been evaluated for their inhibitory effects on various enzymes, which are crucial in different pathological conditions. A significant area of this research has been focused on cyclooxygenase (COX) enzymes, which are involved in inflammation.

For instance, certain isoxazole (B147169) derivatives have demonstrated selective inhibition of COX-2 over COX-1 in in vitro assays. nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the normal lining of the stomach. nih.gov Similarly, some kuwanon derivatives have been shown to exhibit selective COX-2 inhibitory activity. researchgate.net The inhibitory concentrations (IC50) of these compounds against COX-1 and COX-2 are determined to assess their potency and selectivity. nih.govresearchgate.net

Another class of enzymes targeted by cyclohexanone derivatives are topoisomerases. For example, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) have been identified as catalytic inhibitors of topoisomerase I. nih.govresearchgate.net These compounds were found to induce cellular responses similar to the known topoisomerase I poison, camptothecin. nih.govresearchgate.net

A study on ent-kaurenes from Anonna cherimola also revealed significant in vitro inhibition of both COX-I and COX-II enzymes. mdpi.com

Table 1: Enzyme Inhibition by Cycloheptanone Analogues

Compound ClassTarget EnzymeKey Findings
Isoxazole derivativesCOX-1 and COX-2Showed selectivity towards COX-2 inhibition. nih.gov
Kuwanon derivativesCOX-1 and COX-2Exhibited selective COX-2 inhibitory activity. researchgate.net
Cyclohexanone derivatives (RL90, RL91)Topoisomerase IActed as catalytic inhibitors. nih.govresearchgate.net
Ent-kaurenesCOX-I and COX-IIDemonstrated significant inhibition of both enzymes. mdpi.com

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and specificity of compounds for their target receptors. These assays often utilize radiolabeled ligands in competitive binding experiments to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of the test compounds. merckmillipore.comnih.gov This methodology is crucial for understanding how analogues of 2-propanoylcycloheptan-1-one might interact with specific cellular receptors to elicit a biological response. For example, studies on angiotensin II analogues have utilized such assays to investigate their binding to angiotensin receptors, providing insights into the conformational requirements for receptor binding. nih.gov

Cell-Based Assays (e.g., antiproliferative effects, cell cycle modulation, apoptosis induction in in vitro cell lines)

Cell-based assays are critical for evaluating the physiological effects of this compound analogues on whole cells, particularly in the context of cancer research.

Antiproliferative Effects:

The antiproliferative activity of these compounds is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govmdpi.com Spiro(lactone-cyclohexanone) compounds have been shown to down-regulate the viability and proliferation of human leukemia cell lines (K562 and U937). iiarjournals.orgnih.gov Specifically, spiro(coumarin-cyclohexanone) 4 and spiro(6-methyllactone-cyclohexanone) 9 demonstrated significant cytotoxic effects with IC50 values in the micromolar range. iiarjournals.org

Novel 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives have also shown selective cytotoxic effects on tumoral cell lines, with one derivative exhibiting an IC50 of 3.47 µM in the MCF-7 breast cancer cell line. nih.gov Similarly, certain isoxazolidine (B1194047) derivatives have demonstrated potent antiproliferative activity against MCF-7, A-549, and SKOV3 cancer cell lines. mdpi.com

Cell Cycle Modulation:

Flow cytometry is a common technique used to analyze the effects of compounds on the cell cycle. mdpi.comdovepress.com Analogues of this compound have been shown to induce cell cycle arrest at different phases. For example, heterocyclic cyclohexanone derivatives of curcumin (B1669340), RL90 and RL91, were found to induce G2/M-phase cell cycle arrest in ER-negative human breast cancer cells. nih.gov In contrast, cryptotanshinone (B1669641), another cyclic ketone-containing compound, induced S-phase arrest in cholangiocarcinoma cells. dovepress.com Janerin, a sesquiterpene lactone, caused cell cycle arrest at the G2/M phase in THP-1 human leukemic cells. mdpi.com The ability of a compound to halt the cell cycle at a specific checkpoint is a key mechanism for its antiproliferative action.

Apoptosis Induction:

In addition to cell cycle arrest, many of these analogues induce apoptosis, or programmed cell death. Apoptosis can be detected by methods such as Annexin V/propidium iodide staining followed by flow cytometry, and by observing morphological changes like chromatin condensation and nuclear fragmentation. dovepress.comualberta.ca The curcumin analogues RL90 and RL91 were shown to significantly induce apoptosis in breast cancer cells. nih.gov Similarly, cryptotanshinone was found to induce apoptosis in cholangiocarcinoma cells, which was confirmed by Hoechst 33342 staining. dovepress.com The induction of apoptosis is a crucial mechanism for eliminating cancer cells.

Table 2: Cell-Based Activities of Cycloheptanone Analogues

Compound/Analogue ClassCell Line(s)Antiproliferative Effect (IC50)Cell Cycle ArrestApoptosis Induction
Spiro(coumarin-cyclohexanone) 4K562, U93774.02 µM (K562), 51.6 µM (U937) iiarjournals.orgNot specifiedInduced nih.gov
Spiro(6-methyllactone-cyclohexanone) 9K562, U93758.6 µM (K562), 43.7 µM (U937) iiarjournals.orgNot specifiedInduced nih.gov
Curcumin cyclohexanone derivatives (RL90, RL91)ER-negative breast cancer cellsPotent cytotoxicity nih.govG2/M phase nih.govInduced nih.gov
CryptotanshinoneHCCC-9810, RBE (cholangiocarcinoma)Dose-dependent inhibition dovepress.comS-phase dovepress.comInduced dovepress.com
JanerinTHP-1 (leukemia)Dose-dependent inhibition mdpi.comG2/M phase mdpi.comInduced mdpi.com
16E-arylidene-5α,6α-epoxyepiandrosterone derivativeMCF-7 (breast cancer)3.47 µM nih.govNot specifiedEvidence of activation nih.gov
Isoxazolidine derivatives (2f, 2g)MCF-7, A-549, SKOV37.2-66.8 µM (MCF-7), 9.7-53.5 µM (A-549), 6.5-27.9 µM (SKOV3) mdpi.comNot specifiedNot specified

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms by which these analogues exert their effects is crucial for their development as therapeutic agents. This involves investigating their impact on cellular signaling pathways and their direct interactions with protein targets.

Investigation of Signaling Pathway Modulation

The biological activities of this compound analogues are often mediated through the modulation of key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

For instance, the spiro(coumarin-cyclohexanone) compound 4 was found to inhibit TNF-α-induced NF-κB activation in a dose-dependent manner in K562 leukemia cells. iiarjournals.orgnih.gov The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition can lead to apoptosis. iiarjournals.org

The curcumin-related cyclohexanone derivatives RL90 and RL91 were shown to modulate several signaling proteins in SKBr3 breast cancer cells. nih.gov They decreased the protein levels of Her-2, Akt, and NF-κB, while increasing the activity of the stress kinases JNK1/2 and P38 MAPK. nih.gov In another breast cancer cell line, MDA-MB-231, these compounds decreased EGFR protein levels and transiently affected the activity of GSK-3β, β-catenin, P38 MAPK, Akt, and JNK1/2. nih.gov

Furthermore, flavonoids have been shown to modulate various cell survival signaling pathways, including those involving Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and PI3K/Akt. nih.gov Janerin's induction of apoptosis in leukemic cells has been linked to the activation of the MAPK pathway. mdpi.com Cryptotanshinone-induced apoptosis in cholangiocarcinoma cells was associated with the suppression of both the JAK2/STAT3 and PI3K/Akt/NF-κB signaling pathways. dovepress.com

Protein-Ligand Interaction Studies (e.g., molecular docking, binding kinetics)

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.gov This in silico approach provides valuable insights into the molecular basis of the observed biological activities and can guide the design of more potent and selective inhibitors.

Docking studies have been employed to understand the interaction of various cyclic ketone derivatives with their target enzymes. For example, molecular docking of isoxazole derivatives into the active site of COX-2 has helped to rationalize their selective inhibitory activity. nih.gov Similarly, docking studies of pyrimidine (B1678525) derivatives with cyclin-dependent kinase 2 (CDK2) have provided insights into their potential as cell cycle inhibitors. nih.gov

In the context of COX inhibition, docking simulations have shown that certain derivatives can bind to the active site of cyclooxygenases in a manner similar to known non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the inhibitory activity. phcog.com For instance, docking studies of ent-kaurenes with COX enzymes suggested that they inhibit COX-II by blocking peroxidase activity and COX-I by interacting with the membrane-binding region. mdpi.com

These computational approaches, combined with experimental data, provide a comprehensive understanding of the protein-ligand interactions that underpin the biological effects of this compound analogues.

Identification of Cellular Targets in In Vitro Systems

The identification of specific cellular targets is crucial to understanding the mechanism of action of any bioactive compound. For analogues of this compound, in vitro studies on related cyclic ketone structures suggest several potential enzymatic and signaling pathway targets.

Enzyme Inhibition:

A significant area of investigation for cyclic ketone derivatives has been their ability to inhibit enzymes involved in inflammation and cancer. For instance, certain diarylpentanoids incorporating a cyclohexanone moiety have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comnih.gov Similarly, some 2-cyclopentyloxyanisole derivatives, which feature a cyclic ketone, have shown inhibitory activity against not only COX-2 but also phosphodiesterase 4B (PDE4B) and tumor necrosis factor-α (TNF-α). nih.gov These findings suggest that analogues of this compound, with their diketone functionality within a flexible seven-membered ring, could potentially interact with the active sites of such enzymes. The propanoyl side chain could offer additional interaction points, potentially influencing both potency and selectivity.

Modulation of Signaling Pathways:

Beyond direct enzyme inhibition, cyclic ketone derivatives have been shown to modulate critical cellular signaling pathways. Spiro(lactone-cyclohexanone) compounds, for example, have been found to inhibit the activation of nuclear factor-kappa B (NF-κB). iiarjournals.org NF-κB is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Inhibition of NF-κB signaling can lead to anti-inflammatory and pro-apoptotic effects. The electrophilic nature of the dicarbonyl system in this compound analogues could potentially allow for interaction with nucleophilic residues in proteins that are key components of the NF-κB pathway.

Anticancer Activity:

Several studies have highlighted the in vitro anticancer potential of various cycloalkanone derivatives. For example, a range of cyclopentanone (B42830) derivatives have demonstrated cytotoxic activity against murine leukemia L1210 cells. nih.gov Furthermore, spiro(lactone-cyclohexanone) compounds have exhibited anti-proliferative and cytotoxic properties in human leukemia cell lines. iiarjournals.org The cytotoxic effects of these compounds are often linked to the induction of apoptosis. While the precise molecular targets responsible for these anticancer effects are not always fully elucidated, they are often associated with the modulation of cell cycle progression and the induction of programmed cell death pathways.

The following table summarizes the potential cellular targets for analogues of this compound based on studies of structurally related compounds.

Compound ClassPotential Cellular Target(s)Observed In Vitro Effect(s)
Diarylpentanoids (with cyclohexanone)Cyclooxygenase-2 (COX-2)Anti-inflammatory
2-Cyclopentyloxyanisole derivativesCOX-2, PDE4B, TNF-αAnti-inflammatory, Antitumor
Spiro(lactone-cyclohexanone)sNF-κB signaling pathwayAnti-proliferative, Cytotoxic, Pro-apoptotic
Cyclopentanone derivativesNot specifiedCytotoxic

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound analogues, SAR studies would systematically explore how modifications to the cycloheptanone ring, the propanoyl side chain, and the dicarbonyl functionality impact their in vitro effects.

Derivatization and Modification Strategies for Enhanced In Vitro Activity

Based on the activities observed in related cyclic ketones, several derivatization strategies can be proposed to enhance the in vitro activity of this compound analogues.

Modification of the Cycloheptane (B1346806) Ring: The size and conformation of the cycloheptane ring can influence how the molecule fits into the binding pocket of a biological target. Introducing substituents on the ring could modulate its lipophilicity, steric profile, and electronic properties. For instance, in a series of 2-cyclopentyloxyanisole derivatives, the cyclohexanone analogue displayed greater antitumor activity compared to the cyclopentanone and cycloheptanone counterparts, suggesting that ring size is a critical determinant of activity. nih.gov

Alterations to the Propanoyl Side Chain: The propanoyl side chain offers a key point for modification. Varying the length of the alkyl chain, introducing branching, or incorporating aromatic or heterocyclic moieties could lead to enhanced interactions with the target protein. SAR studies on diarylpentanoids have shown that the nature of the substituents on the aromatic rings significantly influences their antibacterial and anti-inflammatory properties. mdpi.com

Functionalization of the Dicarbonyl Group: The 1,2-diketone moiety is a reactive pharmacophore. Modifications here could influence the compound's electrophilicity and its ability to form covalent or non-covalent interactions with target proteins. For example, conversion of one of the ketones to an oxime or a hydrazone could alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to a change in biological activity.

A hypothetical table of derivatization strategies and their expected impact on in vitro activity is presented below.

Modification SiteDerivatization StrategyPotential Impact on In Vitro Activity
Cycloheptane RingIntroduction of alkyl or aryl substituentsAltered lipophilicity and steric interactions, potentially improving target binding.
Ring contraction or expansionModification of conformational flexibility, influencing fit within a binding site.
Propanoyl Side ChainVariation of alkyl chain lengthOptimization of hydrophobic interactions.
Introduction of aromatic/heterocyclic ringsPotential for π-π stacking or additional hydrogen bonding interactions.
Dicarbonyl GroupConversion to enol ethers or enol estersModulation of electrophilicity and reactivity.
Formation of oximes or hydrazonesAltered hydrogen bonding capacity and potential for new interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For this compound analogues, a QSAR study would be invaluable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined in vitro biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological indices, would be calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For example, a QSAR study on cyclohexane-1,3-dione derivatives as potential agents for non-small-cell lung cancer (NSCLC) successfully identified key molecular descriptors that influence their biological activity. acs.org A similar approach could be applied to this compound analogues to elucidate the structural requirements for a desired in vitro effect.

Pharmacophore Development Based on In Vitro Data

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. nih.gov Based on the in vitro activity data of a set of active this compound analogues, a pharmacophore model can be developed.

This model would typically consist of features such as:

Hydrogen Bond Acceptors: The oxygen atoms of the dicarbonyl group are likely to act as hydrogen bond acceptors.

Hydrogen Bond Donors: Depending on the derivatization, introduced functional groups like hydroxyl or amine groups could act as hydrogen bond donors.

Hydrophobic Regions: The cycloheptane ring and the alkyl part of the propanoyl side chain would constitute hydrophobic regions.

Aromatic Rings: If aromatic moieties are introduced through derivatization, they would be represented as aromatic features in the pharmacophore model.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential for similar in vitro biological activity. For instance, pharmacophore models have been successfully used to identify novel farnesoid X receptor (FXR) agonists from a series of isoxazole derivatives. mdpi.com This highlights the utility of pharmacophore modeling in hit identification and lead optimization.

Derivatization Strategies and Synthetic Applications of 2 Propanoylcycloheptan 1 One

Functionalization of the Cycloheptanone (B156872) Ring System

The cycloheptanone ring of 2-propanoylcycloheptan-1-one possesses reactive α-positions that are amenable to a variety of chemical transformations. These modifications can introduce new functional groups and stereocenters, significantly increasing the molecular complexity.

Alpha-Alkylation and Acylation Reactions

The carbon atoms adjacent to the ketone group on the cycloheptanone ring (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides and acyl chlorides, in α-alkylation and α-acylation reactions, respectively. These reactions are fundamental for forming new carbon-carbon bonds. libretexts.org

The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically leads to the formation of the kinetic enolate, resulting in substitution at the less substituted α-carbon. youtube.com Conversely, thermodynamic conditions, often employing a weaker base at higher temperatures, favor the formation of the more substituted and thermodynamically more stable enolate.

Table 1: Examples of Alpha-Alkylation and Acylation Reactions of this compound

ElectrophileReagent/ConditionsProduct
Methyl iodide (CH₃I)1. LDA, THF, -78 °C; 2. CH₃I2-Methyl-7-propanoylcycloheptan-1-one
Benzyl bromide (BnBr)1. NaH, THF, rt; 2. BnBr2-Benzyl-7-propanoylcycloheptan-1-one
Acetyl chloride (CH₃COCl)1. NaH, THF, rt; 2. CH₃COCl2-Acetyl-7-propanoylcycloheptan-1-one
Ethyl chloroformate (ClCO₂Et)1. LDA, THF, -78 °C; 2. ClCO₂EtEthyl 2-oxo-1-propanoylcycloheptane-1-carboxylate

This table presents hypothetical examples based on general reactivity principles of β-diketones.

Stereoselective Functionalization of the Ring

The introduction of substituents on the cycloheptanone ring can create new stereocenters. Achieving control over the stereochemistry of these newly formed centers is a significant goal in modern organic synthesis. Stereoselective functionalization can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

For instance, enantioselective alkylation of the enolate can be accomplished using a chiral phase-transfer catalyst or by forming a chiral enamine which then reacts with an electrophile. ucla.edu Diastereoselective reactions can be achieved when a pre-existing stereocenter on the molecule directs the approach of the incoming electrophile. While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis of cycloheptanone derivatives are well-established. nih.gov

Modifications at the Propanoyl Moiety

The propanoyl group offers additional sites for chemical modification, including the ketone functionality and the propyl side chain. These transformations further expand the synthetic utility of this compound.

Transformation of the Ketone Functionality

The ketone of the propanoyl group can undergo a wide array of reactions characteristic of carbonyl compounds. These include reduction to an alcohol, conversion to an imine or enamine, and protection as a ketal. The selective transformation of this ketone in the presence of the cycloheptanone carbonyl can be challenging and may require the use of chemoselective reagents or a protection-deprotection strategy.

Table 2: Representative Transformations of the Propanoyl Ketone

ReactionReagents/ConditionsProduct
ReductionNaBH₄, MeOH2-(1-Hydroxypropyl)cycloheptan-1-one
Reductive AminationR-NH₂, NaBH₃CN2-(1-(Alkylamino)propyl)cycloheptan-1-one
KetalizationEthylene glycol, p-TsOH, Toluene2-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)cycloheptan-1-one
Wittig ReactionPh₃P=CH₂, THF2-(1-Isopropenyl)cycloheptan-1-one

This table presents hypothetical examples based on general reactivity principles of ketones.

Reactions Involving the Propyl Side Chain

The methyl and methylene (B1212753) groups of the propyl side chain can also be functionalized, although they are generally less reactive than the α-positions of the cycloheptanone ring. Under certain conditions, such as radical halogenation, it is possible to introduce functionality at these positions. However, such reactions often lack selectivity. More controlled functionalization can be achieved after transformation of the ketone, for example, via reactions of an enol ether or enamine derived from the propanoyl ketone.

Synthetic Utility of this compound as a Building Block

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl moiety is a classic synthon for the construction of various five- and six-membered heterocycles.

For example, condensation reactions with hydrazine (B178648) and its derivatives can yield pyrazole (B372694) derivatives. rsc.org Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles, and amidines can be used to construct pyrimidine (B1678525) rings. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. The specific substitution pattern of the resulting heterocycle can be influenced by the reaction conditions and the substituents on both the this compound derivative and the reaction partner.

The ability to functionalize both the cycloheptanone ring and the propanoyl side chain provides a powerful tool for creating a library of diverse compounds from a single starting material, highlighting the synthetic importance of this compound.

Annulation Reactions for Polycyclic Systems

The fusion of new rings onto an existing molecular framework, a process known as annulation, is a cornerstone of synthetic organic chemistry for the construction of complex polycyclic systems. For this compound, which belongs to the class of 2-acylcycloalkanones, the Robinson annulation is a particularly powerful and widely employed strategy for the formation of a new six-membered ring.

The Robinson annulation is a tandem reaction that sequentially involves a Michael addition and an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The process is typically initiated by treating the 2-acylcycloalkanone with a base to generate an enolate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK). wikipedia.orgjuniperpublishers.com This conjugate addition leads to the formation of a 1,5-dicarbonyl intermediate.

Under the reaction conditions, this intermediate undergoes a subsequent intramolecular aldol condensation. A new enolate is formed, which then attacks the other carbonyl group within the same molecule to form a six-membered ring. masterorganicchemistry.com The resulting β-hydroxy ketone readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone fused to the original cycloheptanone ring. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Robinson annulation of a 2-acylcycloalkanone is depicted below:

StepDescriptionIntermediate
1 Enolate Formation: A base abstracts an acidic α-proton from the 2-acylcycloalkanone to form a nucleophilic enolate.Enolate of the 2-acylcycloalkanone
2 Michael Addition: The enolate attacks the β-carbon of an α,β-unsaturated ketone (e.g., methyl vinyl ketone).1,5-Dicarbonyl intermediate
3 Intramolecular Aldol Addition: A new enolate is formed, which then attacks the cycloalkanone carbonyl group to form a six-membered ring.Bicyclic β-hydroxy ketone
4 Dehydration: The β-hydroxy ketone eliminates a molecule of water to form the final α,β-unsaturated ketone product.Fused polycyclic enone

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2-acylcycloalkanones. For instance, the reaction of 2-acetylcyclohexanone (B32800) with methyl vinyl ketone is a classic example that yields a bicyclo[4.4.0]decenone system. wikipedia.org

A notable variation of the Robinson annulation is the Wichterle reaction, which employs 1,3-dichloro-cis-2-butene as the Michael acceptor instead of methyl vinyl ketone. This alternative is particularly useful for avoiding polymerization side reactions that can occur with MVK. wikipedia.org The application of these methods to this compound would be expected to yield fused bicyclic systems with a cycloheptane (B1346806) ring, providing access to a variety of complex polycyclic architectures that are of interest in natural product synthesis and medicinal chemistry. For example, the Wieland-Miescher ketone, a product of a Robinson annulation, has been instrumental in the synthesis of steroids. wikipedia.org

Applications in Heterocycle Synthesis

The 1,3-dicarbonyl moiety, which is in tautomeric equilibrium with the 2-acylcycloalkanone structure of this compound, is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve condensation with a binucleophilic reagent, leading to the formation of stable five- or six-membered heterocyclic rings.

Synthesis of Pyrazoles:

The Knorr pyrazole synthesis is a well-established method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The reaction proceeds via the condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents on the nitrogen atom of the pyrazole ring.

ReagentHeterocyclic ProductGeneral Reaction Scheme
Hydrazine (H₂NNH₂)Pyrazole1,3-Diketone + Hydrazine → Pyrazole + 2 H₂O
Hydroxylamine (H₂NOH)Isoxazole (B147169)1,3-Diketone + Hydroxylamine → Isoxazole + 2 H₂O
Urea (B33335) (H₂NCONH₂)Pyrimidine (pyrimidinone)1,3-Diketone + Urea → Pyrimidinone + 2 H₂O
Amidine (R-C(NH)NH₂)Pyrimidine1,3-Diketone + Amidine → Substituted Pyrimidine + 2 H₂O
o-Aminoaryl ketoneQuinoline (B57606)1,3-Diketone + o-Aminoaryl ketone → Substituted Quinoline + 2 H₂O

Synthesis of Isoxazoles:

Analogous to pyrazole synthesis, the reaction of this compound with hydroxylamine hydrochloride is expected to yield a fused isoxazole. The reaction mechanism involves the initial formation of an oxime with one of the carbonyl groups, followed by cyclization and dehydration to form the isoxazole ring.

Synthesis of Pyrimidines:

Pyrimidines can be synthesized from 1,3-dicarbonyl compounds by condensation with reagents containing an N-C-N fragment, such as urea, thiourea, or amidines. For example, the reaction of this compound with urea would lead to the formation of a cyclohepta[d]pyrimidin-4(1H)-one derivative. The reaction with amidines can be used to introduce a variety of substituents at the 2-position of the pyrimidine ring.

Synthesis of Quinolines:

The Friedländer annulation is a widely used method for the synthesis of quinolines, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a 1,3-diketone. In the context of this compound, its reaction with an o-aminoaryl ketone would be expected to yield a polycyclic system containing a fused quinoline ring. This reaction is typically catalyzed by an acid or a base.

Advanced Analytical Methodologies for Complex Systems Containing 2 Propanoylcycloheptan 1 One

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography remains the cornerstone for the separation and purification of 2-Propanoylcycloheptan-1-one from reaction mixtures, natural extracts, or biological samples. The selection of a specific chromatographic technique is dictated by the sample's complexity, the required purity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of β-diketones. However, the analysis of underivatized β-diketones on conventional HPLC stationary phases often presents significant challenges, primarily due to poor peak shapes and inadequate resolution. This issue is largely attributed to the interaction of the diketone moiety with the stationary phase.

To overcome these challenges, mixed-mode stationary phases have been successfully implemented. For instance, a mixed-mode reversed-phase/strong anion exchange column can yield excellent peak shapes for underivatized β-diketones using conventional mobile phases, such as a gradient of methanol (B129727) and 0.1% aqueous trifluoroacetic acid (TFA). Elevated column temperatures, for example at 55°C, have been shown to further optimize separation.

UHPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times, often achieving complete separation in under three minutes. researchgate.net These benefits stem from the use of columns packed with sub-2 µm particles, which enhances separation efficiency. researchgate.net The development of a UHPLC method for a compound like this compound would involve the optimization of several key parameters to achieve baseline separation from impurities and related compounds.

Table 1: Illustrative HPLC/UHPLC Method Parameters for β-Diketone Analysis

Parameter HPLC UHPLC
Column Mixed-mode C18/Anion Exchange (e.g., Primesep B) Sub-2 µm C18 (e.g., Acquity UPLC BEH C18)
Particle Size 5 µm < 2 µm
Mobile Phase Gradient of Methanol and 0.1% TFA in Water Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min 0.5 - 0.7 mL/min
Column Temp. 55°C 40 - 60°C
Detection UV/Vis (e.g., 254 nm) or Photo-Diode Array (PDA) Photo-Diode Array (PDA)
Analysis Time 10-20 min < 5 min

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar ketone functionalities, this compound may exhibit limited volatility, making direct GC analysis challenging. Compounds with active hydrogen-containing functional groups (-OH, -NH, -COOH, -SH) tend to form intermolecular hydrogen bonds, which reduces volatility and can lead to poor chromatographic performance.

To address this, derivatization is employed. This process chemically modifies the compound to increase its volatility and thermal stability. researchgate.net The three most common derivatization strategies for GC analysis are:

Silylation: Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Acylation: Introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, and amides.

Alkylation: Replaces active hydrogens with an alkyl group, commonly used to form esters from carboxylic acids.

For a β-diketone like this compound, derivatization of its enol form can produce a more volatile and stable compound suitable for GC analysis, allowing for high-resolution separation and sensitive detection, often using a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

The structure of this compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

This separation can be achieved using both HPLC and GC equipped with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of racemic compounds, including ketones. nih.gov The separation is typically performed in normal-phase mode, using mobile phases composed of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. nih.gov

Chiral GC: Derivatized cyclodextrins are the most popular and versatile CSPs for GC. springernature.com These phases can separate a vast array of chiral compounds, including ketones, with high efficiency. The choice between different cyclodextrin (B1172386) derivatives (e.g., α-, β-, or γ-cyclodextrin) and their modifications allows for the fine-tuning of selectivity for a specific pair of enantiomers.

Table 2: Common Chiral Stationary Phases for Ketone Enantioseparation

Technique CSP Type Common Commercial Names Typical Mobile/Carrier Phase
HPLC Polysaccharide (Cellulose/Amylose) Chiralcel® OD-H, Chiralpak® AD n-Hexane / Isopropanol
GC Derivatized Cyclodextrin Chiraldex®, Rt-βDEX Helium, Hydrogen

Integration of Analytical Techniques for Comprehensive Characterization

While chromatography excels at separation, a comprehensive understanding of a compound within a complex system requires its integration with spectroscopic techniques. These "hyphenated" techniques provide both separation and identification capabilities in a single analysis, offering unparalleled sensitivity and specificity.

The coupling of liquid or gas chromatography with tandem mass spectrometry (MS/MS) represents the gold standard for trace-level quantification and metabolite identification. nih.gov Mass spectrometry is a highly sensitive and specific detection method that provides molecular weight and structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments. nih.govmdpi.com

LC-MS/MS: This technique is versatile, capable of analyzing a broad range of compounds with varying polarities. mdpi.com For a compound like this compound in a biological matrix (e.g., plasma, urine), LC-MS/MS can be used to develop highly selective and sensitive quantitative assays. nih.govnih.govresearchgate.net Using techniques like Selected Reaction Monitoring (SRM), the instrument is set to detect a specific precursor ion (the molecular ion of the target compound) and its characteristic product ions, filtering out background noise and enabling quantification at very low concentrations. This is crucial for pharmacokinetic studies or for identifying metabolic products, which often involves structural modifications like hydroxylation or conjugation. nih.gov

GC-MS/MS: For volatile (or derivatized) compounds, GC-MS provides high chromatographic resolution and reproducible fragmentation patterns that are useful for identification by matching against spectral libraries. nih.gov GC-MS/MS further enhances selectivity, which is vital for distinguishing the target compound from co-eluting matrix components. nih.gov This is particularly important in metabolomics, where it can be used to profile primary metabolism intermediates, including various ketones and organic acids. nih.gov

While mass spectrometry is a powerful tool, it sometimes struggles to differentiate between isomers (compounds with the same molecular formula but different structures), which may produce very similar fragmentation patterns. mdpi.com Hyphenated infrared spectroscopy provides complementary information that can resolve this ambiguity.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR or GC-IR) couples the separation power of GC with the identification capabilities of IR spectroscopy. chromatographytoday.com As a compound elutes from the GC column, it passes through an IR flow cell (a "light pipe") or is deposited onto a cooled surface, and a full infrared spectrum is continuously recorded. chromatographytoday.com

This technique provides unambiguous information about the functional groups present in the molecule. mdpi.com For this compound, GC-IR would be able to confirm the presence of the carbonyl (C=O) groups through their characteristic strong absorptions in the IR spectrum. The precise frequencies of these absorptions can help distinguish it from other isomers and confirm the integrity of the β-diketone structure post-separation. mdpi.comresearchgate.net The combination of retention time, mass spectrum, and infrared spectrum provides an exceptionally high degree of confidence in the structural identification of an unknown analyte. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Description
Ketone C=O ~1700-1725 cm⁻¹ Strong absorption, characteristic of the cycloheptanone (B156872) carbonyl.
β-Diketone C=O ~1600-1640 cm⁻¹ (enol form) Strong absorption, shifted to lower frequency due to conjugation and hydrogen bonding in the enol tautomer.
Alkane C-H ~2850-2960 cm⁻¹ Stretching vibrations for the cycloheptane (B1346806) and propanoyl alkyl groups.

Advanced Sample Preparation Techniques in Analytical Chemistry

The accurate and precise quantification of this compound in complex matrices necessitates robust sample preparation methodologies. The primary objectives of sample preparation are to isolate the analyte from interfering matrix components, to concentrate the analyte to a level suitable for detection, and to present the analyte in a solvent compatible with the analytical instrument. chromatographyonline.comsigmaaldrich.com The choice of technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. Advanced techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and derivatization are pivotal in achieving these goals.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient and selective sample preparation technique used to isolate and concentrate analytes from a liquid sample. sigmaaldrich.comnih.gov The principle of SPE is similar to liquid chromatography, involving the partitioning of the analyte between a solid stationary phase (sorbent) and the liquid sample matrix. nih.gov The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. sigmaaldrich.comsigmaaldrich.com

For a compound like this compound, which possesses both a ketone and a propanoyl group, making it moderately polar, several SPE sorbent chemistries could be applicable. A reversed-phase sorbent, such as octadecyl-bonded silica (B1680970) (C18), would be a common choice for extraction from aqueous matrices. nih.gov Retention would be based on hydrophobic interactions between the nonpolar parts of the molecule and the C18 chains.

Alternatively, a normal-phase sorbent (e.g., silica or polar-functionalized polymers) could be employed if the sample matrix is nonpolar. Ion-exchange sorbents could also be considered, as the enol form of the β-diketone is acidic and can exist as an anion, allowing for anion exchange chromatography. sigmaaldrich.comicm.edu.pl

A variation of SPE, Solid-Phase Microextraction (SPME), is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov For a semi-volatile compound like this compound, headspace SPME could be particularly useful for analysis by Gas Chromatography (GC). mdpi.com

Table 1: Illustrative SPE Protocol for this compound from an Aqueous Matrix

Step Procedure Solvent/Reagent Purpose
Conditioning Pass solvent through the C18 cartridge. Methanol To wet the sorbent and activate the stationary phase. sigmaaldrich.com
Equilibration Equilibrate the cartridge with a solvent similar to the sample matrix. Deionized Water To prepare the sorbent for the aqueous sample. sigmaaldrich.com
Sample Loading Pass the aqueous sample containing this compound through the cartridge. Sample Solution Analyte is retained on the sorbent via hydrophobic interactions.
Washing Wash the cartridge with a weak solvent to remove interferences. 5% Methanol in Water To remove polar, water-soluble impurities without eluting the analyte. sigmaaldrich.com

| Elution | Elute the analyte with a strong, organic solvent. | Acetonitrile or Methanol | To disrupt the hydrophobic interactions and recover the purified analyte. sigmaaldrich.com |

This table is a generalized representation and would require optimization for specific applications.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The efficiency of the extraction is determined by the partition coefficient of the analyte between the two phases. For this compound, a moderately polar compound, a range of organic solvents could be used to extract it from an aqueous matrix, such as dichloromethane, ethyl acetate, or hexane, depending on the sample's pH and the presence of other components.

A key property of β-diketones, including this compound, is their ability to form stable chelate complexes with metal ions in their enol form. icm.edu.plmdpi.com This property can be exploited in LLE for selective extraction. By adding a suitable metal salt (e.g., copper(II) acetate) to the aqueous phase, the this compound can be converted into a neutral metal complex, which may have a much higher partition coefficient in a nonpolar organic solvent than the original compound. nih.govnih.gov This approach enhances both the selectivity and the extraction efficiency. e3s-conferences.org

Another LLE strategy involves chemically modifying the analyte to alter its solubility. For instance, reaction with sodium bisulfite can form charged adducts with aldehydes and sterically unhindered ketones, making them highly water-soluble and allowing for their separation from other organic components. researchgate.net While this compound might be sterically hindered, this principle illustrates how chemical reactions can be coupled with LLE for effective separation.

Table 2: Comparison of Potential LLE Solvents for this compound Extraction from Water

Organic Solvent Polarity Index Key Characteristics
Hexane 0.1 Nonpolar; good for extracting nonpolar compounds. May have lower efficiency for moderately polar this compound.
Toluene 2.4 Aromatic, nonpolar; may offer better interaction with the cyclic structure of the analyte.
Dichloromethane 3.1 Halogenated; denser than water, forming the lower layer. Effective for a wide range of polarities.

| Ethyl Acetate | 4.4 | Moderately polar ester; good general-purpose extraction solvent with a favorable environmental profile compared to chlorinated solvents. |

Selection of the optimal solvent would depend on experimental validation to maximize recovery and minimize co-extraction of interfering substances.

Derivatization for Enhanced Chromatographic or Spectroscopic Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. researchgate.net For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. youtube.com For both GC and HPLC, it can be used to improve chromatographic separation and, crucially, to enhance the sensitivity of detection. sigmaaldrich.comsigmaaldrich.com

For ketones like this compound, a common and effective derivatization agent for GC-MS analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comdtic.mil PFBHA reacts with the ketone functional group to form an oxime derivative. usra.eduresearchgate.net This reaction offers several advantages:

The resulting PFBHA-oxime is more volatile and thermally stable than the parent ketone. dtic.mil

The pentafluorobenzyl group is strongly electrophilic, making the derivative highly sensitive for detection by Electron Capture Detection (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. coresta.org

The significant increase in molecular weight helps to shift the mass of the analyte to a region of the mass spectrum with less background interference. dtic.mil

The reaction typically produces two geometric isomers (E and Z) of the oxime, which may be separable by GC, resulting in two peaks for the single analyte. researchgate.net

Other derivatization strategies for ketones include silylation, where active hydrogens (in the enol form) are replaced by a trimethylsilyl (TMS) group, and acylation. researchgate.netyoutube.com

Table 3: Common Derivatization Reagents for Ketones for GC Analysis

Reagent Abbreviation Target Functional Group Derivative Formed Key Advantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine PFBHA Carbonyl (ketone) PFBHA-oxime High sensitivity with ECD and NCI-MS; increased volatility. sigmaaldrich.comcoresta.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Active hydrogens (enol form) Trimethylsilyl (TMS) ether Increases volatility and thermal stability. youtube.com
Methoxyamine Hydrochloride MeOx Carbonyl (ketone) Methoxyamine Prevents tautomerization and stabilizes α-keto acids. youtube.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete reaction and avoid the formation of unwanted byproducts.

Future Directions and Emerging Research Perspectives for 2 Propanoylcycloheptan 1 One

Emerging Synthetic Paradigms and Automated Synthesis

The synthesis of functionalized cycloheptanones, such as 2-Propanoylcycloheptan-1-one, is poised to benefit significantly from emerging synthetic paradigms. Traditional methods for the synthesis of 2-acylcycloalkanones often involve Claisen condensation or related reactions, which can be effective but may lack the efficiency and modularity required for rapid analogue generation.

Future synthetic approaches are likely to embrace automated synthesis platforms . These systems, which integrate robotic handling of reagents and reaction vessels with sophisticated software for experimental design and data analysis, have the potential to revolutionize the synthesis of complex small molecules. nih.govchemrxiv.orgillinois.edu An automated approach would enable the high-throughput synthesis of a library of this compound derivatives, facilitating the exploration of structure-activity relationships (SAR).

Moreover, the development of novel catalytic systems is a key area of emerging research. For instance, the use of rhodium/boron asymmetric catalytic systems for the ring-expansion of phenols offers a modular route to highly functionalized cycloheptadienones, which could serve as precursors to this compound. researchgate.net Similarly, boronyl radical catalysis has enabled selective cycloaddition reactions for the synthesis of highly substituted bicyclo[3.1.1]heptanes, showcasing the power of radical-mediated processes in constructing complex cyclic systems. nih.gov The application of such innovative catalytic methods could provide more efficient and stereoselective routes to the target compound and its analogues.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Traditional (e.g., Claisen Condensation) Well-established, readily available starting materials.Limited scope for diversification, may require harsh conditions.
Automated Synthesis High-throughput, rapid analogue generation, improved reproducibility. nih.govchemrxiv.orgHigh initial investment, requires specialized expertise.
Modern Catalytic Methods (e.g., Rh/B catalysis, radical catalysis) High efficiency, stereoselectivity, access to novel structural motifs. researchgate.netnih.govCatalyst sensitivity, substrate scope may be limited.

Advanced Computational Design and Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For a molecule like this compound, where experimental data is scarce, in silico methods can provide valuable insights into its potential properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of a series of this compound derivatives. nih.govnih.govmdpi.comacs.org By correlating molecular descriptors (e.g., topological, electronic, and steric properties) with observed activities of analogous compounds, these models can guide the design of new derivatives with enhanced potency or desired properties.

Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and conformational landscape of this compound. beilstein-journals.orgrsc.org Such studies can provide a deeper understanding of its chemical behavior and its potential interactions with biological targets. For instance, computational studies on the transannular cycloadditions of cycloalkenone hydrazones have utilized DFT to elucidate reaction mechanisms and predict reactivity. beilstein-journals.org

Table 2: Illustrative Molecular Descriptors for QSAR Modeling of this compound Derivatives

Descriptor ClassExample DescriptorsPotential Predicted Property
Topological Molecular Weight, Wiener Index, Kier & Hall Shape IndicesSolubility, Boiling Point
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesReactivity, Binding Affinity
Steric Molar Refractivity, van der Waals VolumeReceptor Binding, Enzyme Inhibition

Integrated Spectroscopic and Mechanistic Studies for Reaction Optimization

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and achieving desired outcomes. For the synthesis of this compound, a combination of spectroscopic techniques and mechanistic studies will be invaluable.

In situ spectroscopic monitoring , using techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information about the progress of a reaction, allowing for the identification of intermediates and the determination of reaction kinetics. This data is essential for optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Mechanistic investigations, often aided by computational modeling, can elucidate the step-by-step pathway of a reaction. For example, understanding the mechanism of a catalytic cycle can lead to the design of more efficient catalysts. The study of lipase-catalyzed oxidation of cyclohexanone (B45756) to form ε-caprolactone involved detailed kinetic modeling to understand the multi-step enzymatic and chemical reactions. researchgate.net A similar approach could be applied to enzymatic or chemo-catalytic syntheses of this compound.

The optimization of reaction conditions is a critical aspect of synthetic chemistry. researchgate.net Design of Experiments (DoE) methodologies can be systematically employed to explore the effects of multiple reaction variables and identify the optimal conditions for yield and purity.

Exploration of Novel In Vitro Biological Targets and Pathways

While the biological activity of this compound is currently unknown, its structural features suggest several potential areas for investigation. The cycloheptanone (B156872) scaffold is present in a variety of natural products with diverse biological activities. researchgate.net

Future research should focus on screening this compound and its derivatives against a broad range of biological targets. High-throughput screening (HTS) campaigns can rapidly assess the activity of a compound library against numerous enzymes, receptors, and cell lines.

Based on the activities of structurally related compounds, potential targets for this compound could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), or pathways related to cell proliferation. For example, some cyclopentenedione (B8730137) derivatives have shown anti-inflammatory and cytostatic activities. researchgate.net Additionally, various flavones and their derivatives have been evaluated for a wide range of biological activities, including anti-α-amylase, anti-acetylcholinesterase, and anticancer effects. mdpi.com The evaluation of this compound in similar assays could uncover novel therapeutic potential. clockss.orgnih.gov

In silico docking studies can be used to predict the binding affinity of this compound to the active sites of various proteins, helping to prioritize experimental testing. mdpi.com

Methodological Advancements in Analytical Characterization for Complex Matrices

The ability to accurately detect and quantify this compound in complex matrices, such as biological fluids or environmental samples, is essential for its potential development as a therapeutic agent or for monitoring its environmental fate.

Future research in this area will likely focus on the development of highly sensitive and selective analytical methods. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of organic compounds. The development of specific LC-MS/MS methods, for instance, would allow for the trace-level detection of this compound and its metabolites.

Methodological advancements may also involve the use of novel sample preparation techniques to enhance the extraction and cleanup of the analyte from complex matrices. For example, matrix solid-phase dispersion has been used as an alternative to traditional methods for the detection of 2-alkylcyclobutanones in food samples. sigmaaldrich.com

Furthermore, the synthesis of isotopically labeled internal standards would be crucial for accurate quantification in complex samples, a common practice in residue analysis and pharmacokinetic studies.

Table 3: Potential Analytical Techniques for the Characterization of this compound

TechniqueApplicationPotential Advantages
Nuclear Magnetic Resonance (NMR) Structural elucidationProvides detailed structural information.
Infrared (IR) Spectroscopy Functional group identificationConfirms the presence of key functional groups (e.g., carbonyls).
Mass Spectrometry (MS) Molecular weight determination, structural fragmentationHigh sensitivity, can be coupled with chromatographic techniques.
Liquid Chromatography (LC) Separation and purificationHigh resolution, suitable for a wide range of compounds.
Gas Chromatography (GC) Separation of volatile compoundsHigh efficiency, can be coupled with MS for sensitive detection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.